molecular formula C14H18ClN3 B8161004 3-Chloro-5-(4-isopropylpiperazin-1-yl)benzonitrile

3-Chloro-5-(4-isopropylpiperazin-1-yl)benzonitrile

Cat. No.: B8161004
M. Wt: 263.76 g/mol
InChI Key: KDHDHQIQNYOIAJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-isopropylpiperazin-1-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a chlorine atom, a cyano group, and a piperazine ring with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(4-isopropylpiperazin-1-yl)benzonitrile typically involves multiple steps, starting with the reaction of 3-chlorobenzonitrile with 4-isopropylpiperazine. The reaction conditions often require the use of a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(4-isopropylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: 3-Chloro-5-(4-isopropylpiperazin-1-yl)benzoic acid.

  • Reduction: 3-Chloro-5-(4-isopropylpiperazin-1-yl)benzylamine.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-5-(4-isopropylpiperazin-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-Chloro-5-(2,4-dimethylpiperazin-1-yl)benzonitrile

  • 3-Chloro-5-(piperazin-1-yl)benzonitrile

  • 3-Chloro-5-(4-methylpiperazin-1-yl)benzonitrile

Properties

IUPAC Name

3-chloro-5-(4-propan-2-ylpiperazin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c1-11(2)17-3-5-18(6-4-17)14-8-12(10-16)7-13(15)9-14/h7-9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHDHQIQNYOIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=CC(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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